![molecular formula C22H30N2O4Si B12562922 N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide CAS No. 172228-76-1](/img/structure/B12562922.png)
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is an organosilicon compound that combines the properties of carbazole and silane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide typically involves the reaction of 9H-carbazole-9-carboxylic acid with 3-(triethoxysilyl)propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, potentially using automated systems for reaction monitoring and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9,9-dioxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethoxy groups on the silane can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions can be carried out using alcohols or other nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Carbazole-9,9-dioxide.
Reduction: The corresponding amine derivative.
Substitution: Various alkoxy or functionalized silane derivatives.
Aplicaciones Científicas De Investigación
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of hybrid organic-inorganic materials with enhanced mechanical and thermal properties.
Chemistry: Employed in the functionalization of surfaces and nanoparticles to improve their compatibility and reactivity.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants with improved adhesion and durability.
Mecanismo De Acción
The mechanism of action of N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide involves the interaction of its silane and carbazole groups with various molecular targets. The silane group can form covalent bonds with hydroxyl groups on surfaces, leading to strong adhesion. The carbazole moiety can interact with biological molecules through π-π stacking and hydrogen bonding, enhancing its potential as a drug delivery agent.
Comparación Con Compuestos Similares
Similar Compounds
- N-[3-(Trimethoxysilyl)propyl]ethylenediamine
- 3-(Triethoxysilyl)propylamine
- N-[3-(Trimethoxysilyl)propyl]aniline
Uniqueness
N-[3-(Triethoxysilyl)propyl]-9H-carbazole-9-carboxamide is unique due to the combination of carbazole and silane functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds that may only contain one functional group.
Propiedades
Número CAS |
172228-76-1 |
|---|---|
Fórmula molecular |
C22H30N2O4Si |
Peso molecular |
414.6 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)carbazole-9-carboxamide |
InChI |
InChI=1S/C22H30N2O4Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-23-22(25)24-20-14-9-7-12-18(20)19-13-8-10-15-21(19)24/h7-10,12-15H,4-6,11,16-17H2,1-3H3,(H,23,25) |
Clave InChI |
QZCDATQEMPLZOA-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC(=O)N1C2=CC=CC=C2C3=CC=CC=C31)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


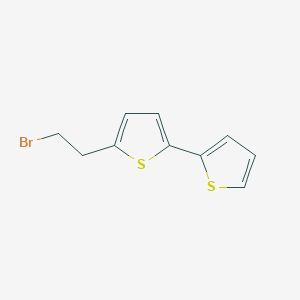
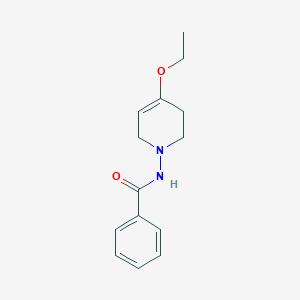
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562854.png)
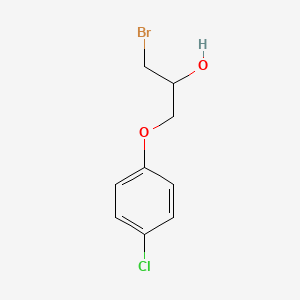
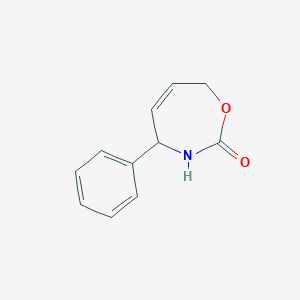
![1-(3-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B12562869.png)

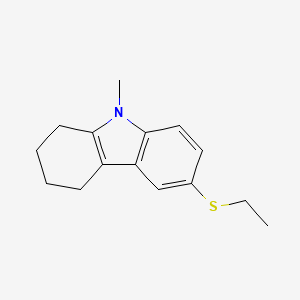
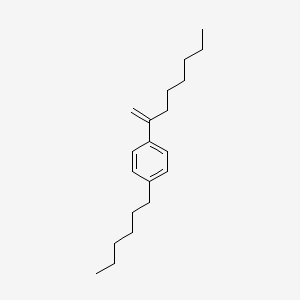
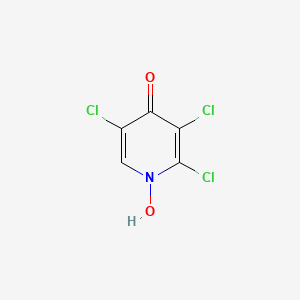
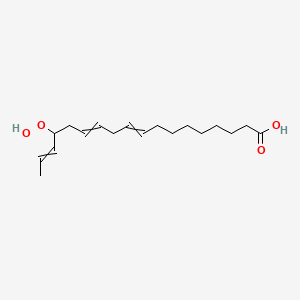
![1-Bromo-4-[2-(4-chlorophenyl)ethenesulfonyl]benzene](/img/structure/B12562914.png)
![4-Methyl-N-[2-(3-phenylprop-2-en-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B12562916.png)

